l-Cystine-13C6,15N2

Description

Significance of Stable Isotope Labeling in Biological Systems Investigation

Stable isotope labeling is a powerful technique in metabolic research that allows for the mapping of intricate biochemical pathways. creative-proteomics.com It involves the use of stable isotopes, which are non-radioactive variants of elements that contain the same number of protons but a different number of neutrons, resulting in a different atomic mass. creative-proteomics.com Common stable isotopes used in metabolic studies include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H). numberanalytics.com

The core principle of this method is to introduce these isotopic "tags" into a biological system. creative-proteomics.com These labeled compounds, or tracers, are chemically and functionally almost identical to their unlabeled counterparts and can be safely introduced into living systems without causing harmful biological responses. creative-proteomics.comphysoc.org Once introduced, researchers can follow the journey of these tracers through various metabolic conversions. creative-proteomics.com This allows for the quantification of metabolic fluxes—the rates of turnover of molecules through a metabolic pathway—and provides a dynamic view of metabolism that static measurements of metabolite concentrations cannot offer. numberanalytics.comphysoc.org By analyzing the isotopic enrichment in downstream metabolites using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR), scientists can delineate metabolic routes and understand how they are regulated under different conditions. frontiersin.org This approach has become an invaluable tool for studying a wide range of metabolic disorders and diseases. isotope.com

Rationale for L-Cystine-13C6,15N2 as a Research Tracer

This compound is specifically employed as a research tracer to elucidate the complex metabolism of L-cysteine and L-cystine. In the body, extracellular L-cystine is transported into cells and reduced to L-cysteine, which is a precursor for protein synthesis and the production of vital molecules such as glutathione (B108866) (GSH), taurine, and hydrogen sulfide (B99878) (H₂S). caldic.comresearchgate.net By using the stable isotope-labeled form, this compound, researchers can precisely track the incorporation of the labeled atoms into these various downstream products. vulcanchem.com This enables the detailed study of the fate of cystine in cellular metabolism, the identification and quantification of its derivatives, and the investigation of abnormalities in these pathways associated with disease states. vulcanchem.com

The use of compounds enriched with both Carbon-13 and Nitrogen-15, such as this compound, offers distinct advantages for metabolic research.

Safety and Stability : ¹³C and ¹⁵N are stable, non-radioactive isotopes, which makes them safe for use in a wide variety of research settings, including in vivo studies in living organisms. isotope.com

Analytical Detection : The mass difference between these heavy isotopes and their naturally abundant, lighter counterparts (¹²C and ¹⁴N) allows them to be easily distinguished and quantified by mass spectrometry. physoc.orgoup.com This analytical separation is fundamental to tracing their path through metabolic networks.

Comprehensive Pathway Analysis : Labeling an amino acid with both ¹³C and ¹⁵N provides a more complete picture of its metabolic journey. nih.gov It allows researchers to simultaneously track the carbon backbone and the nitrogen atom of the molecule. numberanalytics.comnih.gov This dual-labeling strategy is crucial for understanding the intricate details of amino acid transformations, such as transamination reactions where the nitrogen group is transferred.

Increased Accuracy : In studies of amino acid uptake and metabolism, using dual-labeled tracers combined with compound-specific isotope (CSI) analysis yields more accurate results than bulk isotope measurements. nih.gov CSI analysis can confirm that the intact amino acid was absorbed, whereas bulk measurements might overestimate uptake by including tracer-derived fragments. nih.gov

The application of this compound is also seen in the development of standardized tools for metabolomics. It is included in certified amino acid mixtures used for the calibration and quality control of analytical methods, ensuring the accuracy and reproducibility of quantitative metabolite analysis in complex biological samples. vulcanchem.comsigmaaldrich.com

Data Tables

Table 1: Properties of this compound An interactive data table providing key chemical properties of the stable isotope-labeled compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | pharmaffiliates.com |

| Molecular Formula | ¹³C₆H₁₂¹⁵N₂O₄S₂ | pharmaffiliates.com |

| Molecular Weight | 248.24 g/mol | pharmaffiliates.com |

| CAS Number | 1252803-65-8 | pharmaffiliates.com |

| Synonyms | (-)-Cystine-13C6,15N2; 3,3'-Dithiobis(2-aminopropanoic Acid)-13C6,15N2; L-Cysteine-13C6,15N2 Disulfide | pharmaffiliates.com |

| Primary Use | Labeled L-Cystine for metabolic research | pharmaffiliates.comvulcanchem.com |

Table 2: Application of this compound in Standardized Amino Acid Mixtures An interactive data table showing the use and typical concentration of this compound in commercially available stable isotope-labeled amino acid mixes for mass spectrometry-based research.

| Component | Nominal Concentration (mmol/L) | Application | Source(s) |

| This compound | 1.25 | Internal standard for isotope dilution mass spectrometry (IDMS) in metabolomics and quantitative proteomics. | vulcanchem.comsigmaaldrich.com |

| Other Labeled Amino Acids (e.g., L-Alanine-13C3, 15N, L-Arginine-13C6) | 2.5 | Used alongside L-Cystine to create a comprehensive standard for calibrating analytical instruments. | vulcanchem.comsigmaaldrich.com |

Note: The lower concentration of this compound compared to other amino acids in these standard mixtures is often due to its lower solubility. vulcanchem.com

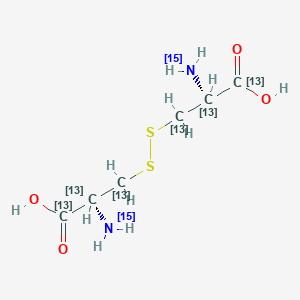

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O4S2 |

|---|---|

Molecular Weight |

248.25 g/mol |

IUPAC Name |

(2R)-2-(15N)azanyl-3-[[(2R)-2-(15N)azanyl-2-hydroxycarbonyl(1,2-13C2)ethyl]disulfanyl](1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 |

InChI Key |

LEVWYRKDKASIDU-OGYFDXEDSA-N |

Isomeric SMILES |

[13CH2]([13C@@H]([13C](=O)O)[15NH2])SS[13CH2][13C@@H]([13C](=O)O)[15NH2] |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for L Cystine 13c6,15n2 Production

Isotopic Precursor Incorporation Strategies

The foundational strategy for synthesizing L-Cystine-13C6,15N2 revolves around the use of a fully labeled precursor molecule. vulcanchem.com The standard and most direct approach is the dimerization of two molecules of L-Cysteine-13C3,15N. medchemexpress.com In this precursor, all three carbon atoms are replaced by the Carbon-13 (¹³C) isotope, and the single nitrogen atom is replaced by the Nitrogen-15 (¹⁵N) isotope. isotope.comsigmaaldrich.com

This precursor-based strategy ensures that the final L-Cystine molecule contains six ¹³C atoms and two ¹⁵N atoms, achieving the desired uniform labeling pattern. vulcanchem.comnih.gov The synthesis of the L-Cysteine-13C3,15N precursor itself can be achieved through various methods, including complex chemical synthesis or biotechnological production using microorganisms fed with ¹³C- and ¹⁵N-labeled sources, such as ¹³C-glucose and ¹⁵N-ammonium chloride. mdpi.comckisotopes.com The use of stable isotope-labeled precursors is a common practice in producing complex labeled molecules, as it allows for precise control over the location and extent of isotopic labeling.

Table 1: Properties of L-Cysteine Precursor and L-Cystine Product

| Property | L-Cysteine-13C3,15N (Precursor) | This compound (Final Product) |

|---|---|---|

| Molecular Formula | [13C]3H7[15N]O2S | [13C]6H12[15N]2O4S2 |

| Molecular Weight | 125.13 g/mol | 248.24 g/mol |

| Labeled CAS Number | 202406-97-1 | 1252803-65-8 |

| Typical Isotopic Purity | ≥98% atom ¹³C, ≥98% atom ¹⁵N | ≥98% atom ¹³C, ≥98% atom ¹⁵N |

| Typical Chemical Purity | ≥98% (CP/HPLC) | ≥98% (HPLC) |

Optimized Chemical and Enzymatic Oxidation Procedures for L-Cysteine to L-Cystine Conversion

The critical step in forming this compound is the oxidation of the sulfhydryl (-SH) groups of two L-Cysteine-13C3,15N molecules to form a disulfide (-S-S-) bond. This conversion must be efficient and clean to avoid the formation of unwanted byproducts. Both chemical and enzymatic methods can be employed for this purpose.

Chemical Oxidation: The autoxidation of L-cysteine to L-cystine occurs readily in solution, a process that can be accelerated by the presence of metal ions like copper and iron. sigmaaldrich.com For controlled synthesis, more defined chemical methods are used. A common approach involves oxidizing the L-cysteine precursor by bubbling air or oxygen through the reaction mixture or by the controlled addition of an oxidizing agent like hydrogen peroxide. google.comnih.gov The reaction is often performed under specific pH conditions, as the oxidation of sulfhydryl groups is generally favored in alkaline environments. mdpi.com However, careful control is necessary to prevent over-oxidation to byproducts such as cysteic acid. sigmaaldrich.com

Enzymatic Conversion: While direct enzymatic oxidation of cysteine to cystine is a key process in biology, industrial synthesis often uses enzymes to produce the L-cysteine precursor first. nih.govelectrochem.org For instance, enzymes like tryptophan synthase can be used to synthesize L-cysteine from precursors such as L-serine. google.comgoogle.com Following the enzymatic synthesis of L-Cysteine-13C3,15N, the oxidation to this compound is typically accomplished via a chemical step as described above. google.com This combined chemo-enzymatic route leverages the high stereoselectivity and efficiency of enzymes to produce the chiral L-cysteine precursor, followed by a more straightforward chemical oxidation to yield the final product. google.com

Table 2: Comparison of Oxidation Strategies

| Method | Typical Reagents/Conditions | Key Considerations |

|---|---|---|

| Chemical Oxidation | Air (O₂), Hydrogen Peroxide (H₂O₂), Metal ion catalysts (Fe²⁺, Cu²⁺), Alkaline pH | Risk of over-oxidation to byproducts; requires careful control of oxidant concentration and pH. mdpi.comsigmaaldrich.comgoogle.com |

| Chemo-enzymatic Synthesis | Enzymatic synthesis of L-Cysteine-13C3,15N (e.g., using tryptophan synthase) followed by chemical oxidation. google.comgoogle.com | Combines the high selectivity of enzymes for precursor synthesis with a controlled chemical oxidation step. google.com |

Considerations for High Yield and Purity in Production for Research Applications

The production of this compound for research applications demands exceptional standards of both yield and purity. vulcanchem.com The compound is often used in quantitative metabolomics, where impurities or incomplete labeling can significantly compromise experimental results. vulcanchem.comsigmaaldrich.com

Achieving High Yield: Maximizing yield requires the optimization of every step in the process. During the synthesis of the L-cysteine precursor, factors such as pH, temperature, and substrate concentrations must be finely tuned. google.com In the subsequent oxidation step, the reaction conditions must favor the formation of the disulfide bond while minimizing degradation or side reactions. The relatively low solubility of L-cystine in neutral water can be a double-edged sword; while it can aid in purification through precipitation, it can also lead to lower yields if the product crashes out of solution prematurely or is lost during transfers. vulcanchem.comgoogle.com

Ensuring High Purity: Purity is paramount and encompasses both chemical and isotopic integrity.

Chemical Purity: The final product must be free from unreacted precursors, reagents, and side-products. A common purification technique is isoelectric point crystallization. google.com By adjusting the pH of the solution to L-cystine's isoelectric point (around pH 5), its solubility is minimized, causing it to crystallize while more soluble impurities remain in the solution. google.com The chemical purity is typically verified using High-Performance Liquid Chromatography (HPLC).

Isotopic Purity (Enrichment): The level of isotopic enrichment must be very high, often exceeding 98% for both ¹³C and ¹⁵N. eurisotop.com This ensures a distinct mass shift from the unlabeled counterpart, which is critical for accurate quantification in mass spectrometry-based analyses. sigmaaldrich.com Rigorous quality control, including mass spectrometry analysis, is performed on the final product to confirm that the isotopic enrichment meets the required specifications for research use. vulcanchem.com

Advanced Analytical Techniques for L Cystine 13c6,15n2 and Its Metabolites

Mass Spectrometry-Based Quantification and Isotopic Tracing

Mass spectrometry (MS) is a cornerstone for the analysis of L-Cystine-¹³C₆,¹⁵N₂ and its metabolites, offering high sensitivity and specificity. The distinct mass difference between the labeled and unlabeled forms allows for accurate quantification and tracing.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are principal techniques for the analysis of L-Cystine-¹³C₆,¹⁵N₂. These methods are routinely used for the quantification of cystine in various biological matrices, including blood and urine, which is crucial for the diagnosis and monitoring of metabolic disorders like cystinosis. semanticscholar.org The use of stable isotope-labeled internal standards, such as L-Cystine-¹³C₆,¹⁵N₂, is essential for accurate and precise measurements, correcting for variations in sample preparation and instrument response. researchgate.net

In metabolic studies, LC-MS/MS is employed to trace the metabolic fate of L-Cystine-¹³C₆,¹⁵N₂. For instance, research on pancreatic ductal adenocarcinoma (PDAC) cells utilized ¹⁵N₂, ¹³C₆-cystine to track its conversion into other metabolites. biorxiv.org These studies revealed that under cystine limitation, the fractional labeling of downstream metabolites like glutathione (B108866) (GSH) and coenzyme A (CoA) was altered, providing insights into cellular adaptation mechanisms. biorxiv.org Similarly, in studies of the protozoan parasite Entamoeba histolytica, [¹³C₃, ¹⁵N]L-cysteine was used to follow its metabolic conversion to L-cystine and other derivatives. niph.go.jp

The development of rapid and sensitive LC-MS/MS methods allows for high-throughput analysis. For example, a method for quantifying N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA), a metabolite of several carcinogens, uses isotope-dilution HPLC-MS-MS to achieve a low detection limit and high accuracy. nih.gov Another LC-FTMS (Fourier Transform Mass Spectrometry) method enables the rapid analysis of cysteine and cystine in human plasma, which is valuable for assessing oxidative stress. nih.gov

Table 1: LC-MS/MS Parameters for Selected L-Cystine Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |

|---|---|---|---|---|

| L-Cystine | 241.0 | 152.0 | 15 | 1.9 |

| ¹³C₆,¹⁵N₂-L-Cystine | 249.1 | 156.0 | 14 | 1.9 |

| N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) | - | - | - | <10 |

| S-methyl-l-cysteine (SMC) | - | - | - | 2.7 ± 0.01 |

| S-methyl-l-cysteine sulfoxide (B87167) (SMCSO) | - | - | - | 2.6 ± 0.01 |

Data sourced from multiple studies and may vary based on specific chromatographic conditions. nih.govthermofisher.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Isotopic Labeling Pattern Measurement

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for measuring isotopic labeling patterns in metabolites derived from L-Cystine-¹³C₆,¹⁵N₂. juniperpublishers.com GC-MS is frequently used in metabolic flux analysis to determine the distribution of isotopes in central carbon metabolism. nih.gov The analysis of labeling patterns in amino acids, including cysteine, provides detailed information about the activity of metabolic pathways. nih.gov

While LC-MS is often preferred for its direct analysis of aqueous samples, GC-MS can offer high chromatographic resolution and is particularly useful for certain classes of compounds after derivatization. nist.gov For comprehensive metabolic studies, both LC-MS and GC-MS platforms can be used orthogonally to provide a more complete picture of the metabolome. nist.gov

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is recognized as a highly accurate method for the absolute quantification of molecules in complex mixtures. ckisotopes.com By adding a known amount of the isotopically labeled standard, L-Cystine-¹³C₆,¹⁵N₂, to a sample, the concentration of the endogenous, unlabeled cystine can be determined with high precision and accuracy. ckisotopes.comsigmaaldrich.com This technique effectively compensates for sample loss during preparation and variations in ionization efficiency in the mass spectrometer. nih.gov

IDMS is widely applied in clinical chemistry for the quantification of amino acids and other biomarkers. sigmaaldrich.com Certified reference materials, including solutions containing L-Cystine-¹³C₆,¹⁵N₂, are available to ensure the traceability and comparability of measurements across different laboratories. sigmaaldrich.com This method's robustness and reliability make it the gold standard for quantitative analysis in metabolomics and clinical diagnostics. ckisotopes.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Protein Structural and Dynamics Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins at the atomic level. The use of isotopically labeled amino acids, such as L-Cystine-¹³C₆,¹⁵N₂, is instrumental in these studies. ckisotopes.com

Simplified Spectral Analysis through Isotopic Enrichment

Incorporating L-Cystine-¹³C₆,¹⁵N₂ into proteins significantly simplifies the analysis of complex NMR spectra. ckisotopes.com The enrichment with ¹³C and ¹⁵N allows for the use of heteronuclear NMR experiments, which can resolve the extensive signal overlap often found in the proton (¹H) NMR spectra of large biomolecules. nih.gov

By selectively labeling specific amino acid types, researchers can assign signals in the NMR spectrum to particular residues within the protein sequence. nih.gov For example, studies on the surface structure of L-cysteine-coated gold nanoparticles utilized ¹³C and ¹⁵N-labeled cysteine to identify different coordination environments of the amino acid on the nanoparticle surface. acs.org Techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and ¹³C-¹³C INADEQUATE provide detailed information about the connectivity and chemical environment of the labeled atoms. nih.govacs.org This isotopic enrichment is crucial for determining the three-dimensional structure and understanding the dynamics of proteins and their interactions. ckisotopes.comresearchgate.net

Capillary Electrophoresis-Time of Flight Mass Spectrometry (CE-TOFMS) for Metabolomic Profiling

Capillary electrophoresis-time of flight mass spectrometry (CE-TOFMS) is a high-resolution analytical technique well-suited for the comprehensive profiling of charged metabolites in biological systems. nih.gov This method combines the high separation efficiency of capillary electrophoresis with the accurate mass measurement capabilities of TOF-MS.

CE-TOFMS has been successfully applied to investigate the metabolism of L-cysteine and its derivatives. In a study on the parasite Entamoeba histolytica, researchers used [U-¹³C₃, ¹⁵N]L-cysteine and CE-TOFMS to trace its metabolic fate. nih.govcapes.gov.brnih.gov The analysis revealed that L-cysteine was rapidly metabolized into several compounds, including L-cystine and novel thiazolidine (B150603) derivatives. nih.govcapes.gov.brnih.gov The ability of CE-TOFMS to simultaneously quantify a wide range of charged, low-molecular-weight compounds makes it a powerful tool for untargeted metabolomics and for elucidating novel metabolic pathways. nih.govresearcher.life The high resolving power of CE-TOFMS is particularly advantageous for separating and identifying isomers and other closely related metabolites. asm.org

Table 2: CE-TOFMS Conditions for Metabolite Analysis

| Parameter | Cationic Metabolite Analysis | Anionic Metabolite Analysis |

|---|---|---|

| Capillary | Fused-silica (50 µm i.d., 100 cm length) | Fused-silica (50 µm i.d., 100 cm length) |

| Reference Electrolyte | 1 mol/liter formic acid | 50 mmol/liter ammonium (B1175870) acetate (B1210297) (pH 8.5) |

| Applied Voltage | 30 kV (positive) | 30 kV (negative) |

| ESI-TOFMS Mode | Positive-ion | Negative-ion |

| Capillary Voltage | - | 3.5 kV |

| Sheath Liquid | Methanol-water (50%, vol/vol) with reference compounds | Methanol-water (50%, vol/vol) with reference compounds |

Data sourced from a study on E. histolytica metabolomics. nih.gov

Sample Preparation Protocols for Thiol Preservation in Analytical Workflows

The accurate analysis of L-Cystine-13C6,15N2 and its thiol-containing metabolites, such as the reduced form L-Cysteine-13C6,15N2, is critically dependent on the preservation of the native redox state of the thiol groups throughout the analytical workflow. Thiols are highly susceptible to oxidation, which can occur artificially during sample collection, storage, and processing. nih.govresearchgate.net This unwanted oxidation can lead to the formation of disulfides (like the conversion of cysteine back to cystine) or other oxidized species, skewing the analytical results and misrepresenting the true in vivo metabolic state. rsc.org Therefore, robust sample preparation protocols that effectively preserve thiol integrity are essential for reliable quantification and characterization.

The cornerstone of thiol preservation in analytical workflows is a two-step chemical process: reduction followed by alkylation . This strategy is designed to first convert any disulfide bonds back to their reduced thiol forms and then to irreversibly "cap" these reactive sulfhydryl groups to prevent re-oxidation or other reactions during analysis. thermofisher.comcreative-proteomics.com

Reduction of Disulfide Bonds: The initial step in many protocols involves the reduction of existing disulfide bonds within molecules like cystine to yield free thiols. This ensures that the total potential thiol content is available for subsequent analysis. Several reducing agents are commonly employed in proteomic and metabolomic studies. nih.gov

Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a highly effective and popular reducing agent. It is favored because it is odorless, stable in aqueous solutions, and selectively reduces disulfide bonds without reacting with other functional groups or alkylating agents, allowing for a one-step reduction and alkylation process in some cases. mdpi.comnih.gov

Dithiothreitol (DTT): DTT is another widely used reductant that efficiently cleaves disulfide bonds through thiol-disulfide exchange. nih.gov However, it is less stable than TCEP and can be prone to auto-oxidation, particularly in the presence of transition metal ions. mdpi.com Protocols using DTT typically require a two-step process where DTT is removed before the addition of alkylating agents. nih.gov

2-Mercaptoethanol (2-ME): This is a classic reducing agent, but its use has become less common due to its strong, unpleasant odor and the need for higher concentrations compared to DTT or TCEP. nih.gov

Alkylation of Free Thiols: Following reduction, or as the very first step in protocols aiming to capture the existing in vivo thiol state, is alkylation. This step covalently modifies the free sulfhydryl groups (-SH) on cysteine residues, rendering them stable and preventing their oxidation. nih.govcreative-proteomics.com The choice of alkylating agent is critical and depends on factors like reaction speed, specificity, and the downstream analytical method. rsc.orgmdpi.com

Iodoacetamide (B48618) (IAM) and Iodoacetic Acid (IAA): These are classic, widely used alkylating agents that react with thiols via nucleophilic substitution to form stable carbamidomethyl or carboxymethyl derivatives, respectively. rsc.orgnih.gov They are highly effective, but the reaction rate is pH-dependent, being more rapid at slightly alkaline pH (e.g., pH 8). nih.gov IAA carries a negative charge, which can sometimes impede its reactivity or alter the properties of a peptide or protein in certain separation techniques. nih.gov

N-ethylmaleimide (NEM): NEM is a highly reactive alkylating agent that reacts with thiols via a Michael addition. creative-proteomics.commdpi.com It is often preferred for its rapid reaction rate, which allows for the instantaneous trapping of thiols upon cell lysis, minimizing the risk of post-lysis oxidation. rsc.orgmdpi.com

Other Alkylating Agents: A variety of other reagents exist, including 4-vinylpyridine (B31050) (4-VP) and specialized reagents like β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM), which has been noted for its ability to preserve polysulfides. nih.govresearchgate.net

A typical workflow for preserving thiols in a biological sample for mass spectrometry analysis involves lysing the cells in a buffer that immediately inhibits enzymatic activity and contains an alkylating agent like NEM to block all free thiols. nih.govprotocols.io This is followed by steps to denature proteins, reduce existing disulfides with TCEP or DTT, and then alkylate the newly formed thiols with a second, often isotopically distinct, alkylating agent (a "tag-switch" method) to differentiate between initially free and disulfide-bound thiols. nih.govacs.org

The effectiveness of these protocols is paramount. Research has systematically compared different agents to optimize peptide identification in mass spectrometry-based proteomics. One study found that while four common reducing agents (DTT, 2-ME, TCEP, and THPP) yielded similar numbers of identified proteins and peptides, the choice of alkylating agent had a significant impact. nih.gov Iodoacetamide produced the highest number of peptides with successfully alkylated cysteine and the lowest incidence of incomplete alkylation or side reactions compared to acrylamide, N-ethylmaleimide, or 4-vinylpyridine under the tested conditions. nih.gov

Below are data tables summarizing the key reagents and a comparison of their performance in a research context.

Table 1: Common Reagents for Thiol Preservation This table outlines the properties and typical applications of commonly used reducing and alkylating agents in analytical workflows.

| Reagent Type | Compound Name | Abbreviation | Mechanism of Action | Key Features |

| Reducing Agent | Tris(2-carboxyethyl)phosphine | TCEP | Phosphine-based reduction | Odorless, stable, efficient; allows for single-step reduction/alkylation. mdpi.comnih.gov |

| Reducing Agent | Dithiothreitol | DTT | Thiol-disulfide exchange | Widely used, effective; requires removal before alkylation. thermofisher.comnih.gov |

| Alkylating Agent | Iodoacetamide | IAM | Nucleophilic substitution | Forms stable carbamidomethyl adducts; common in proteomics. rsc.orgnih.gov |

| Alkylating Agent | N-ethylmaleimide | NEM | Michael addition | Highly reactive, rapid; ideal for immediate thiol trapping upon lysis. mdpi.commdpi.com |

| Alkylating Agent | Iodoacetic Acid | IAA | Nucleophilic substitution | Forms carboxymethyl adducts; negatively charged. rsc.orgnih.gov |

Table 2: Research Findings: Comparison of Alkylating Reagent Performance This table presents findings from a study that systematically evaluated the performance of different alkylating reagents in a bottom-up proteomics workflow using a yeast cell lysate. The data highlights the efficiency of cysteine alkylation and the number of peptides identified. nih.gov

| Alkylating Reagent | Alkylation Completeness | Peptides with Unmodified Cysteine | Total Cysteine-Containing Peptides Identified |

| Iodoacetamide (IAM) | 96.6% | 3.4% | 3,382 |

| Acrylamide | 89.2% | 10.8% | 2,869 |

| N-ethylmaleimide (NEM) | 93.9% | 6.1% | 2,933 |

| 4-vinylpyridine (4-VP) | 90.7% | 9.3% | 2,751 |

Applications of L Cystine 13c6,15n2 in Elucidating Biological Pathways and Processes

Comprehensive Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a sophisticated technique used to quantify the rates of metabolic reactions within a biological system. The use of stable isotope tracers like L-Cystine-¹³C₆,¹⁵N₂ is central to this methodology, providing the data needed to construct detailed maps of metabolic activity.

By introducing L-Cystine-¹³C₆,¹⁵N₂ into a biological system, scientists can follow the incorporation of the labeled carbon and nitrogen atoms into various downstream metabolites. This allows for the dynamic tracking of metabolic pathways in real-time. For instance, in studies of the enteric protozoan parasite Entamoeba histolytica, the related tracer [U-¹³C₃, ¹⁵N]-L-cysteine was used to monitor the turnover of intracellular metabolites. This revealed that L-cysteine was rapidly metabolized into several other compounds, including L-cystine and L-alanine, providing a clearer picture of the parasite's metabolic network. nih.gov Such studies are crucial for understanding the metabolic adaptations of pathogens and identifying potential drug targets.

A key application of L-Cystine-¹³C₆,¹⁵N₂ in MFA is the quantification of how quickly metabolites are produced and consumed, known as turnover rates, and where these labeled molecules accumulate in different tissues. A study utilizing ¹³C₆-cystine tracing in mice provided significant data on the contribution of cystine to the cysteine pool across various tissues and in different types of tumors. The results demonstrated that cystine is a major source of cysteine in tumors, highlighting a critical metabolic dependency. nih.govbiorxiv.org

The following table illustrates the fractional contribution of plasma ¹³C₆-cystine to the cysteine pool in different murine tissues and tumors, showcasing the distribution patterns of this labeled compound.

| Tissue/Tumor | Fractional Contribution of ¹³C₆-Cystine to Cysteine Pool (%) |

| Normal Liver | ~19% |

| Hepatocellular Carcinoma (HCC) | ~19% |

| Normal Pancreas | Data not specified |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Higher than normal pancreas |

| Normal Lung | Data not specified |

| Lung Adenocarcinoma (LUAD) | ~50% (in cysteine synthesis deficient tumors) |

| Kidney | Data not specified |

| Brain | Data not specified |

| Cerebellum | Data not specified |

This table is based on data from a study on metabolic tracing in mammalian tissues and tumors and presents the approximate fractional labeling in the cysteine pool from infused ¹³C₆-cystine. The data illustrates the differential reliance on exogenous cystine across various tissues and tumor types. biorxiv.org

While the identification of "rigid nodes"—points in a metabolic network with low flexibility—is a key aspect of advanced MFA, specific examples of their discovery using L-Cystine-¹³C₆,¹⁵N₂ are not extensively documented in publicly available research. However, the principles of ¹³C-MFA allow for the identification of such nodes by revealing pathways with tightly controlled and inflexible flux rates.

Isotope tracing with molecules like L-Cystine-¹³C₆,¹⁵N₂ is also instrumental in the discovery of novel metabolic pathways. By tracking the isotopic label, researchers can identify unexpected metabolites, suggesting the presence of previously unknown biochemical reactions. For example, in the study of Entamoeba histolytica, the use of labeled L-cysteine led to the identification of three previously uncharacterized metabolites, which were found to be condensation products of L-cysteine with aldehydes. nih.gov This discovery opened up new avenues of research into the parasite's unique metabolic capabilities.

L-Cystine-¹³C₆,¹⁵N₂ enables the precise tracing of the transformation of L-cysteine into other critical biomolecules. A significant example is the synthesis of glutathione (B108866), a major cellular antioxidant. Studies have shown that by using ¹³C₆-cystine, the contribution of cysteine to the glutathione pool can be quantified in different tissues and tumors. nih.govbiorxiv.org This is crucial for understanding how cancer cells, in particular, rewire their metabolism to cope with increased oxidative stress.

In murine models, the labeling of glutathione from infused ¹³C₆-cystine varied significantly across different tissues, indicating diverse metabolic activities. For instance, the kidney, pancreas, and liver showed substantially higher glutathione labeling compared to other tissues like the brain. biorxiv.org This highlights the tissue-specific nature of cysteine metabolism.

The table below shows the differential labeling of glutathione from ¹³C₆-cystine in various murine tissues.

| Tissue | Glutathione Labeling from ¹³C₆-Cystine (%) |

| Kidney | ~79% |

| Pancreas | Significantly high |

| Liver | Significantly high |

| Brain | ~4% |

| Cerebellum | ~4% |

This table is derived from data on cysteine metabolism in mammalian tissues and illustrates the percentage of glutathione that has incorporated the labeled carbon from ¹³C₆-cystine, reflecting the rate of glutathione synthesis from exogenous cystine in different organs. biorxiv.org

In-depth Investigations of Amino Acid Metabolism

Beyond its use in broad MFA, L-Cystine-¹³C₆,¹⁵N₂ is also employed for focused studies on the metabolism of specific amino acids, particularly L-cysteine.

Understanding the rate at which cells take up, use, and break down L-cysteine is fundamental to comprehending cellular physiology. Isotopic tracers like L-Cystine-¹³C₆,¹⁵N₂ are essential for these kinetic studies. Research has demonstrated that cystine uptake is a universal feature of both normal tissues and tumors. nih.gov

In the context of cancer, the reliance on exogenous cystine is a well-established phenomenon. The use of ¹³C₆-cystine has confirmed that tumors deficient in de novo cysteine synthesis show a significantly higher labeling in their cysteine pool, indicating a greater dependence on uptake from the extracellular environment. biorxiv.org

Interconversion Pathways of L-Cysteine and Related Sulfur Amino Acids

L-Cystine-¹³C₆,¹⁵N₂ is instrumental in delineating the intricate interconversion pathways of L-cysteine and other sulfur-containing amino acids. Once introduced into a biological system, L-Cystine-¹³C₆,¹⁵N₂ is taken up by cells and intracellularly reduced to two molecules of L-cysteine, each containing three ¹³C atoms and one ¹⁵N atom (L-Cysteine-¹³C₃,¹⁵N₁). This labeled L-cysteine then enters various metabolic routes, and the distribution of the isotopic label among different metabolites can be traced over time.

This approach allows researchers to quantify the flux through key pathways such as the transsulfuration pathway, where L-cysteine is synthesized from L-methionine via homocysteine, and the reverse transsulfuration pathway, which converts L-cysteine back to homocysteine. By supplying L-Cystine-¹³C₆,¹⁵N₂ and monitoring the appearance of labeled downstream products, the contribution of exogenous cystine to the intracellular cysteine pool and its subsequent metabolic fate can be precisely determined. nih.govresearchgate.netresearchgate.net

Research Findings:

Studies utilizing stable isotope tracing with labeled cystine have demonstrated that the reliance on exogenous cystine versus de novo synthesis of cysteine varies significantly among different cell types and tissues. nih.gov For instance, some cancer cell lines exhibit a high dependency on extracellular cystine for survival and proliferation. nih.gov Tracing experiments with labeled cystine have quantified the extent to which it contributes to the synthesis of other crucial sulfur-containing molecules like taurine and hydrogen sulfide (B99878) (H₂S).

Table 1: Hypothetical Tracer Analysis of L-Cysteine Metabolism using L-Cystine-¹³C₆,¹⁵N₂

This table illustrates the expected distribution of the ¹³C₃,¹⁵N₁ label from L-Cystine-¹³C₆,¹⁵N₂ into various sulfur-containing amino acids in a hypothetical cell culture experiment over a 24-hour period.

| Metabolite | Isotopic Label | Enrichment at 6 hours (%) | Enrichment at 12 hours (%) | Enrichment at 24 hours (%) |

|---|---|---|---|---|

| L-Cysteine | ¹³C₃,¹⁵N₁ | 85 | 92 | 95 |

| Taurine | ¹³C₂,¹⁵N₁ | 15 | 35 | 50 |

| Homocysteine | ¹³C₃,¹⁵N₁ | 5 | 12 | 20 |

| L-Methionine | ¹³C₃,¹⁵N₁ | 2 | 8 | 15 |

Mechanisms of Glutathione Synthesis and Redox Homeostasis

Tracing Glutathione Synthesis and Turnover

L-Cystine-¹³C₆,¹⁵N₂ is a critical tool for investigating the dynamics of glutathione (GSH) synthesis and turnover. GSH, a tripeptide composed of glutamate, cysteine, and glycine, is a major intracellular antioxidant. The availability of cysteine is often the rate-limiting factor for GSH synthesis. nih.gov By introducing L-Cystine-¹³C₆,¹⁵N₂ into cell cultures or in vivo models, researchers can directly trace the incorporation of the labeled cysteine moiety (L-Cysteine-¹³C₃,¹⁵N₁) into the newly synthesized GSH molecule (GSH-¹³C₃,¹⁵N₁).

This stable isotope tracing approach allows for the precise measurement of the rate of GSH synthesis and its turnover rate under various physiological and pathological conditions. nih.gov It has been instrumental in understanding how different stimuli, such as oxidative stress or exposure to toxins, affect the dynamics of the glutathione pool.

Detailed Research Findings:

Kinetic studies using labeled cysteine have revealed that in response to oxidative stress, the de novo synthesis of GSH is significantly upregulated. The rate of incorporation of L-Cysteine-¹³C₃,¹⁵N₁ into the GSH pool can be monitored over time to determine the half-life of GSH in different cellular compartments. This has provided valuable insights into the mechanisms by which cells maintain their antioxidant capacity.

Table 2: Glutathione Synthesis and Turnover Rates Measured with L-Cystine-¹³C₆,¹⁵N₂

This table presents representative data on the synthesis and turnover rates of glutathione in cultured hepatocytes under basal and oxidative stress conditions, as determined by tracing the incorporation of labeled cysteine from L-Cystine-¹³C₆,¹⁵N₂.

| Condition | Glutathione Synthesis Rate (nmol/10⁶ cells/hr) | Glutathione Half-life (hours) |

|---|---|---|

| Basal | 5.2 | 4.5 |

| Oxidative Stress (H₂O₂) | 15.8 | 2.1 |

Insights into Cellular Redox State and Oxidative Stress Response Mechanisms

The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a key indicator of the cellular redox state. Similarly, the extracellular ratio of cysteine to cystine reflects the redox environment. researchgate.netnih.gov L-Cystine-¹³C₆,¹⁵N₂ can be used to probe the dynamics of these redox couples under conditions of oxidative stress.

By tracing the fate of the labeled cystine, researchers can investigate the mechanisms that cells employ to maintain redox homeostasis. This includes the activity of enzymes such as glutathione reductase, which reduces GSSG back to GSH, and the thioredoxin system, which is involved in the reduction of cystine to cysteine. researchgate.net The use of L-Cystine-¹³C₆,¹⁵N₂ allows for the differentiation between the existing unlabeled pools of these thiols and the newly incorporated, labeled molecules, providing a dynamic view of the cellular response to oxidative challenges. nih.govresearchgate.net

Research Findings:

Studies employing stable isotope tracers have shown that under oxidative stress, there is an increased flux of cysteine into the glutathione synthesis pathway to replenish the GSH pool. Furthermore, the rate of reduction of extracellular L-Cystine-¹³C₆,¹⁵N₂ to intracellular L-Cysteine-¹³C₃,¹⁵N₁ can be measured to assess the cell's capacity to counteract an oxidizing extracellular environment.

Protein Metabolism and Turnover Studies

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodologies

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics. chempep.comthermofisher.com While traditionally utilizing labeled arginine and lysine (B10760008), the principles of SILAC can be extended to other amino acids, including cysteine. In a SILAC experiment using L-Cystine-¹³C₆,¹⁵N₂, one population of cells is grown in a medium containing the "heavy" L-Cystine-¹³C₆,¹⁵N₂, while a control population is grown in a medium with "light" (unlabeled) L-cystine.

After a specific experimental treatment, the two cell populations are combined, and their proteomes are analyzed by mass spectrometry. The mass difference between peptides containing the heavy and light cysteine allows for the precise relative quantification of thousands of proteins between the two samples. nih.gov This enables the identification of proteins that are up- or down-regulated in response to a particular stimulus.

Detailed Research Findings:

SILAC experiments have been instrumental in identifying changes in protein expression in a wide range of biological contexts, from drug treatment to disease progression. The use of labeled cystine in SILAC can be particularly advantageous for studying proteins with a high cysteine content or for investigating post-translational modifications involving cysteine residues.

Pulsed Stable Isotope Labeling (pSILAC) for Dynamic Protein Turnover Measurements

Pulsed SILAC (pSILAC) is a variation of the SILAC technique used to measure the rates of protein synthesis and degradation, providing a dynamic view of protein turnover. tu-dortmund.denih.gov In a pSILAC experiment, cells are initially grown in a "light" medium and then switched to a "heavy" medium containing L-Cystine-¹³C₆,¹⁵N₂ for a defined period (the "pulse").

By harvesting cells at different time points after the switch to the heavy medium and analyzing the ratio of heavy to light peptides for each protein, the rates of synthesis and degradation can be determined. researchgate.netnih.gov This method provides valuable information on how the turnover of individual proteins is regulated under different conditions.

Research Findings:

pSILAC studies have revealed that protein turnover rates can vary dramatically among different proteins and can be actively regulated in response to cellular signals. biorxiv.org For example, the turnover of regulatory proteins, such as transcription factors and kinases, is often much faster than that of structural proteins. The application of pSILAC with L-Cystine-¹³C₆,¹⁵N₂ allows for a comprehensive analysis of the dynamics of the proteome, offering deeper insights into the complex regulatory networks that govern cellular function.

Table 3: Protein Turnover Rates Determined by pSILAC with L-Cystine-¹³C₆,¹⁵N₂

This table provides examples of protein half-lives determined in a hypothetical pSILAC experiment, illustrating the wide range of protein turnover rates within a cell.

| Protein | Function | Half-life (hours) |

|---|---|---|

| Cyclin B1 | Cell Cycle Regulation | 0.8 |

| Actin | Cytoskeleton | 48 |

| Lactate Dehydrogenase | Metabolism | 25 |

| p53 | Tumor Suppressor | 0.3 |

Identification of Actively Synthesized Proteins and Polypeptide Incorporation

Beyond quantifying the rates of synthesis, L-Cystine-13C6,15N2 is instrumental in the identification of proteins that are actively being synthesized within a cell or organism at a specific time. This is achieved through metabolic labeling, where the isotopically labeled cystine is introduced into the cellular environment and becomes a building block for new proteins.

The workflow for identifying actively synthesized proteins typically involves the following steps:

Metabolic Labeling: Cells or organisms are cultured in a medium containing this compound for a defined period. During this "pulse" phase, all newly synthesized proteins will incorporate the heavy amino acid.

Sample Preparation: After the labeling period, cells are harvested, and the total protein is extracted. This protein mixture is then enzymatically digested, typically with trypsin, to generate a complex mixture of peptides.

Mass Spectrometry Analysis: The peptide mixture is analyzed by high-resolution mass spectrometry. The mass spectrometer can distinguish between peptides containing the light (natural abundance) cystine and those containing the heavy this compound due to the mass difference conferred by the ¹³C and ¹⁵N isotopes.

Data Analysis: The acquired mass spectrometry data is processed to identify the peptides that exhibit the characteristic mass shift of this compound. By mapping these peptides back to their parent proteins, a comprehensive list of actively synthesized proteins during the labeling window can be generated.

This approach allows researchers to take a snapshot of the "translatome"—the population of proteins being actively translated—under specific conditions. It is a powerful method for studying cellular responses to stimuli, developmental processes, or the effects of disease on protein production.

Table 2: Example Data for the Identification of Actively Synthesized Proteins This table presents hypothetical data to illustrate the identification of actively synthesized proteins using this compound. The detection of a "heavy" peptide indicates active synthesis of the corresponding protein.

| Protein Name | Gene Name | Peptide Sequence | Isotope Label | Conclusion |

|---|---|---|---|---|

| Heat Shock Protein 70 | HSPA1A | IIANDQGNR | Light | Pre-existing protein |

| Heat Shock Protein 70 | HSPA1A | VC NLSDAK | Heavy | Actively synthesized |

| Cyclin-dependent kinase 2 | CDK2 | ALGGC LDR | Light | Pre-existing protein |

| Cyclin-dependent kinase 2 | CDK2 | ALGGC LDR | Heavy | Actively synthesized |

| Actin, cytoplasmic 1 | ACTB1 | SYELPDGQVITIGNER | Light | Pre-existing protein |

| Actin, cytoplasmic 1 | ACTB1 | FTTC VADK | Heavy | Actively synthesized |

| Albumin | ALB | LC VLHEK | Light | Pre-existing protein |

(Note: C indicates a cysteine residue that would be labeled with ¹³C₆,¹⁵N₂ in the heavy form)

Studies of Biological Macromolecule Structure, Dynamics, and Binding

The unique properties of this compound also extend to the field of structural biology, where it aids in the detailed characterization of the three-dimensional structure, dynamics, and binding interactions of proteins and other biological macromolecules.

The incorporation of ¹³C and ¹⁵N isotopes into cysteine residues provides valuable probes for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov NMR is a powerful technique for determining the structure of proteins in solution, which closely mimics their native environment. The ¹³C and ¹⁵N nuclei have a nuclear spin that can be detected by NMR. By selectively labeling cysteine residues with this compound, researchers can simplify complex NMR spectra and obtain specific information about the local environment of these residues within the protein structure. nih.gov

For example, the ¹³C chemical shifts of cysteine and its oxidized form, cystine, are sensitive to their local conformation and redox state. nih.gov This information can be used to validate protein structures and to study conformational changes that occur upon ligand binding or protein-protein interaction. Furthermore, the isotopic labels can be used to measure distances and angles between different parts of the protein, providing crucial constraints for structure calculation.

In addition to NMR, mass spectrometry-based approaches can leverage the isotopic label in this compound to study protein dynamics and binding. For instance, hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be used to probe the accessibility of different parts of a protein to the solvent. The presence of the heavy isotope label can aid in the analysis of the resulting complex spectra.

A notable application of isotopically labeled cysteine is in the study of the surface structure of nanoparticles. For example, solution NMR spectroscopy with ¹³C and ¹⁵N-labeled cysteine has been used to elucidate the surface structure and coordination environment of L-cysteine-coated gold nanoparticles. nih.gov This demonstrates the utility of this compound in characterizing the interface between biological molecules and synthetic materials.

Computational and Theoretical Frameworks in L Cystine 13c6,15n2 Enabled Research

Mathematical Modeling for Metabolic Flux Estimation

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. mdpi.comfrontiersin.org The introduction of stable isotope-labeled substrates, such as L-Cystine-13C6,15N2, is a cornerstone of modern MFA, providing detailed information on pathway utilization. mdpi.comnih.gov

The process begins with the development of a stoichiometric model of the metabolic network, which comprises a system of mass balances for intracellular metabolites. vanderbilt.eduulb.ac.be When a 13C and 15N-labeled tracer like this compound is introduced into a biological system, its isotopes are incorporated into various downstream metabolites. nih.govbiorxiv.org The specific distribution of these isotopes, known as isotopomer patterns, depends directly on the active metabolic pathways. mdpi.comnih.gov

Mathematical models are then employed to connect the measured isotopic labeling patterns in metabolites (often protein-bound amino acids) to the intracellular fluxes. frontiersin.orgnih.gov These models describe the relationship between the metabolic fluxes and the resulting isotope distributions. frontiersin.org By solving an optimization problem that minimizes the difference between experimentally measured and model-predicted isotope patterns, absolute or relative fluxes throughout the central metabolism can be estimated. mdpi.comnih.gov

Dual-labeling with both 13C and 15N, as seen in this compound, offers significant advantages. It allows for the simultaneous quantification of both carbon and nitrogen fluxes, providing a more comprehensive view of cellular metabolism. biorxiv.orgnih.govembopress.org This is particularly crucial for understanding the interplay between central carbon metabolism and amino acid biosynthesis. biorxiv.orgnih.gov Bayesian multi-model approaches have been developed to rigorously quantify carbon-nitrogen (CN) fluxes, resolving reaction bidirectionalities and identifying key metabolic nodes, such as glutamate's central role in nitrogen metabolism in certain organisms. biorxiv.orgembopress.org

Table 1: Key Concepts in Metabolic Flux Analysis (MFA)

| Concept | Description | Relevance to this compound |

|---|---|---|

| Stoichiometric Model | A mathematical representation of all known biochemical reactions in an organism's metabolic network. nih.gov | Provides the foundational network map through which the labeled atoms from this compound are traced. |

| Isotopomer | Molecules that have the same number of each isotopic atom but differ in their positions. | The distribution of 13C and 15N atoms in downstream metabolites provides the data for flux calculations. acs.org |

| Flux Balance Analysis (FBA) | A computational method that uses the stoichiometric model to predict metabolic flux distributions under steady-state conditions. ulb.ac.benih.gov | Can be constrained with experimental data, including uptake rates derived from labeled substrate experiments. |

| 13C/15N-MFA | An experimental and computational approach that uses stable isotope labeling to quantify intracellular metabolic fluxes. nih.govbiorxiv.org | this compound serves as a tracer to provide the necessary experimental data for quantifying both carbon and nitrogen pathways. nih.gov |

Algorithms for Complex Isotopic Labeling Pattern Interpretation

The analysis of data from experiments using this compound requires specialized algorithms to interpret the complex mass spectra produced. acs.orgbiorxiv.org The dual labeling results in a multitude of possible mass shifts for any given peptide or metabolite that incorporates atoms from the tracer, necessitating sophisticated software to deconvolve the data. biorxiv.orgresearchgate.net

When a labeled compound is analyzed by mass spectrometry, the instrument detects a series of peaks for each molecule, corresponding to the unlabeled (natural abundance) form and various isotopologues containing one or more heavy isotopes. acs.org The goal of the interpretation algorithm is to accurately identify these isotopologues and quantify their relative abundance. acs.org This process involves several steps:

Feature Detection: Identifying peaks in the mass spectrometry data that correspond to potential metabolites or peptides.

Isotopologue Grouping: Grouping peaks that belong to the same chemical entity but have different masses due to isotopic labeling. This is guided by the known mass difference between the light (e.g., 12C, 14N) and heavy (13C, 15N) isotopes and the expected co-elution of isotopologues during chromatography. acs.org

Correction for Natural Abundance: Correcting the measured abundances for the natural presence of heavy isotopes to isolate the signal derived from the isotopic tracer. researchgate.net

Quantification: Calculating the relative ratios of labeled to unlabeled forms of a molecule. In proteomics, this can reveal changes in protein abundance or redox state. frontiersin.orgacs.org

Several software packages have been developed to perform these complex analyses. For instance, in redox proteomics, differential labeling with light and heavy isotopic reagents allows for the relative quantification of the oxidation state of specific cysteine residues. acs.orgnih.gov Software like Skyline can be used for the targeted analysis and quantification of these differentially labeled peptides. acs.orgnih.gov For global or untargeted analyses, tools like PEAKS and MZmine are used for label-free quantification and processing of complex mass spectrometry data, respectively. biorxiv.orgacs.org

Table 2: Software and Algorithms for Isotopic Data Analysis

| Software/Algorithm | Application Area | Function |

|---|---|---|

| Skyline | Targeted Proteomics/Metabolomics | Quantifies specific, pre-defined peptides or metabolites, including isotopically labeled variants. acs.orgnih.gov |

| PEAKS | Proteomics | Performs protein identification and label-free or label-based quantification. acs.org |

| MZmine | Untargeted Metabolomics | Processes raw mass spectrometry data for feature detection, alignment, and identification of metabolites. biorxiv.org |

| INCA | Metabolic Flux Analysis | Integrates isotopic labeling data with metabolic models to calculate flux distributions. mdpi.com |

| MaxQuant | Proteomics | A quantitative proteomics software package that supports SILAC-based analysis and data-independent acquisition (DIA). uni-muenchen.de |

Simulation-Based Approaches for Predicting Metabolic Dynamics

While steady-state MFA provides a snapshot of metabolic activity, biological systems are inherently dynamic. nih.gov Simulation-based approaches use mathematical models to predict how metabolic fluxes and metabolite concentrations change over time in response to perturbations. nih.gov Isotopic tracers like this compound are invaluable for developing and validating these dynamic models. nih.gov

Kinetic models of metabolism incorporate not only the stoichiometry of reactions but also their rates, which depend on metabolite concentrations and enzyme kinetics. nih.govbiorxiv.org By feeding cells a labeled substrate like this compound, researchers can track the rate at which the heavy isotopes propagate through the metabolic network. nih.gov This time-resolved isotopic data provides crucial information for estimating the parameters of kinetic models. frontiersin.org

These dynamic simulations can be used to:

Predict Adaptation: Forecast how cells will adapt their metabolic pathways when environmental conditions change. nih.gov

Analyze Non-Stationary States: Study metabolic states where fluxes and concentrations are changing, which is common during cellular growth phases or disease progression. mdpi.comfrontiersin.org

Test Hypotheses: Simulate the effect of a genetic modification or drug treatment on metabolic pathways before performing the experiment.

For example, a study on Entamoeba histolytica used stable-isotope-labeled L-cysteine to trace its metabolism over a 24-hour period. nih.gov By monitoring the changing concentrations of labeled and unlabeled metabolites, researchers could deduce the metabolic fate of cysteine and identify novel condensation products, providing a dynamic view of the parasite's metabolic activity. nih.gov Such experimental data is essential for building predictive simulations of how the organism might respond to metabolic interventions. More recent approaches integrate deep learning with high-throughput multiomics data to create highly accurate predictive models of metabolic dynamics. biorxiv.org

Hypothesis-Free Analysis in Proteomics and Metabolomics

A significant advantage of using stable isotope tracers like this compound is their application in hypothesis-free, or untargeted, research. acs.orgckisotopes.com In these "discovery" approaches, the goal is not to test a pre-existing hypothesis but to screen the entire proteome or metabolome for changes, potentially uncovering novel pathways or unexpected biological responses. ckisotopes.comnih.gov

In untargeted metabolomics , a labeled substrate is introduced into a system, and mass spectrometry is used to detect all metabolites that incorporate the label. acs.orgckisotopes.com This allows for the unbiased discovery of metabolic transformations and pathway connectivities that might not have been previously recognized. ckisotopes.com Algorithms can differentiate between metabolites originating from the biological system and exogenous compounds by identifying those that incorporate the isotopic label. acs.org

In proteomics , Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful hypothesis-free quantitative method. uni-muenchen.dethermofisher.com In a typical SILAC experiment, two cell populations are grown in media containing either a "light" (natural abundance) or a "heavy" (isotope-labeled) version of an essential amino acid, such as arginine or lysine (B10760008). nih.govthermofisher.com this compound can be used in a similar manner for specific applications. After applying a stimulus to one population, the samples are mixed, and the proteins are analyzed by mass spectrometry. The ratio of the heavy to light peptide signals provides a precise measure of the change in protein abundance for thousands of proteins simultaneously. thermofisher.com This global, quantitative snapshot allows researchers to identify proteins that are up- or down-regulated in response to the stimulus without prior bias. acs.orgnih.gov This approach has been used to generate extensive atlases of proteome turnover across different tissues. nih.gov

Comparative Analysis with Alternative Isotopic Labeling Strategies

Complementary Roles with Other Stable Isotope-Labeled Amino Acids in Multi-Analyte Research

While L-Cystine-13C6,15N2 is a powerful tool on its own, its true potential is often realized when used in conjunction with other stable isotope-labeled amino acids in multi-analyte research. This approach, often utilized in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for the simultaneous investigation of multiple metabolic pathways and their interactions. sigmaaldrich.comresearchgate.netacs.org

In comprehensive metabolomics studies, this compound is frequently included in standardized mixtures alongside other labeled amino acids such as L-Lysine-13C6,15N2 and L-Arginine-13C6,15N4. ckisotopes.comeurisotop.com This enables researchers to perform quantitative proteomics and metabolomics, providing a global view of cellular metabolism. sigmaaldrich.comqyaobio.com For example, by using a cocktail of labeled amino acids, scientists can study the differential expression of thousands of proteins under various conditions, offering insights into cellular responses to stimuli or disease states. sigmaaldrich.comfishersci.pt

The combination of different labeled amino acids allows for the elucidation of complex metabolic networks. For instance, while this compound can trace the pathways of sulfur-containing amino acids, L-Lysine-13C6,15N2 and L-Arginine-13C6,15N4 can simultaneously track the metabolism of essential amino acids involved in protein synthesis, nitric oxide production, and the urea (B33335) cycle. isotope.comresearchgate.netisotope.com This multi-tracer approach provides a more holistic understanding of how different metabolic pathways are coordinated and regulated.

Furthermore, the use of multiple labeled amino acids can help to overcome analytical challenges. For example, in SILAC experiments, the use of both labeled lysine (B10760008) and arginine ensures that a majority of tryptic peptides will be labeled, improving the accuracy of protein quantification. sigmaaldrich.com The distinct mass shifts of each labeled amino acid allow for their simultaneous detection and quantification in a single mass spectrometry run, increasing the efficiency and throughput of the analysis. ckisotopes.com

Table 2: Complementary Use of Labeled Amino Acids in Research

| Labeled Amino Acid | Labeling Pattern | Key Metabolic Pathways Traced | Complementary Role in Multi-Analyte Studies |

|---|---|---|---|

| This compound | ¹³C₆, ¹⁵N₂ | Sulfur amino acid metabolism, glutathione (B108866) synthesis, protein structure (disulfide bonds). vulcanchem.com | Provides specific insights into oxidative stress responses and protein folding, complementing the analysis of general protein synthesis. |

| L-Lysine-13C6,15N2 | ¹³C₆, ¹⁵N₂ | Protein synthesis, post-translational modifications (e.g., ubiquitination, acetylation). isotope.commedchemexpress.com | Acts as a primary tracer for quantifying protein turnover and identifying key regulatory modifications on a proteome-wide scale. sigmaaldrich.com |

| L-Arginine-13C6,15N4 | ¹³C₆, ¹⁵N₄ | Protein synthesis, urea cycle, nitric oxide synthesis, creatine (B1669601) production. fishersci.ptisotope.com | Enables the study of crucial signaling pathways (e.g., nitric oxide) and nitrogen metabolism in conjunction with protein synthesis. researchgate.net |

Future Directions and Emerging Research Avenues for L Cystine 13c6,15n2

Integration with Multi-Omics Data for Systems Biology Understanding

The integration of data from various "omics" fields—such as genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of biological systems. stanford.eduembopress.org L-Cystine-13C6,15N2 is instrumental in the metabolomics component of these integrated analyses, allowing researchers to trace the flow of cystine through metabolic pathways and observe how it influences other molecular layers. vulcanchem.com

Recent advancements have highlighted the potential of multi-omics to unravel complex disease mechanisms. stanford.edu For instance, by combining genomic data with metabolic profiling using stable isotopes like this compound, researchers can identify genetic variants that alter metabolic pathways. A study on individuals at high genetic risk for inflammatory bowel disease (IBD) suggested that lower blood cystine levels may be a preclinical indicator, pointing to impaired glutathione (B108866) synthesis. nih.gov Glutathione is a critical antioxidant, and its depletion can lead to oxidative stress and inflammation. nih.govhmdb.ca

Future research will likely focus on creating more sophisticated multi-omics datasets. In a wellness study of 108 individuals, dense, dynamic data clouds were generated to explore the connections between different biological data types. nih.gov This type of research could be enhanced by incorporating stable isotope tracing with this compound to provide a dynamic view of metabolic fluxes in response to various stimuli. The table below illustrates the types of inter-omic correlations that can be uncovered.

| Data Type 1 | Data Type 2 | Correlation | Potential Implication |

| Genetic Risk Score (Bladder Cancer) | Plasma Metabolite (AFMU) | Positive | Identifies individuals with altered caffeine (B1668208) metabolism, potentially influencing cancer risk. nih.gov |

| Proteomic Data (GGT) | Metabolomic Data (gamma-glutamyltyrosine) | Significant Predictor of HOMA-IR | Suggests a potential new biomarker for diabetes risk independent of BMI. nih.gov |

This table showcases examples of inter-omic correlations identified in a large-scale wellness study. AFMU (5-acetylamino-6-formylamino-3-methyluracil) is a metabolite of caffeine. GGT (Gamma-glutamyl transferase) and HOMA-IR (Homeostatic Model Assessment for Insulin Resistance) are clinical markers.

Advancements in High-Throughput Isotopic Tracing Methodologies

The utility of this compound is amplified by advancements in analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR). asm.org High-throughput methods are crucial for analyzing the large sample sets generated in modern biological research.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics that relies on metabolic labeling with "heavy" amino acids. sigmaaldrich.comusherbrooke.ca While traditionally used with labeled arginine and lysine (B10760008), the principles of SILAC can be extended to include other labeled amino acids like this compound to study specific metabolic pathways and protein dynamics. sigmaaldrich.comsigmaaldrich.com This allows for the precise quantification of changes in protein abundance and turnover in response to different conditions. sigmaaldrich.com

Future developments in this area will likely focus on increasing the throughput and sensitivity of these methods. This includes the development of automated sample preparation protocols and more sophisticated mass spectrometry platforms capable of analyzing complex mixtures with greater speed and accuracy. nih.gov A protocol for quantitative stable isotope-labeled metabolite tracing of cysteine metabolism in cultured cells has been developed, providing a flexible framework for such studies. nih.gov

Exploration of this compound in Unconventional Biological Systems

While much of the research using stable isotope tracing has focused on conventional model organisms and cell lines, there is a growing interest in applying these techniques to unconventional biological systems. This includes studying the metabolism of diverse microbial pathogens, and the unique metabolic adaptations of organisms in extreme environments. asm.org

For example, stable-isotope tracing has been used to investigate the metabolism of the enteric protozoan parasite Entamoeba histolytica, revealing the crucial roles of L-cysteine in its growth and survival. asm.org Similarly, researchers have used stable isotope labeling to study protein dynamics during the revival of dormant Bacillus subtilis spores. biorxiv.org

The application of this compound in these less-studied systems could provide novel insights into metabolic diversity and identify new targets for therapeutic intervention. The table below highlights some research in unconventional systems where isotopic tracing has been applied.

| Organism/System | Research Focus | Key Findings |

| Entamoeba histolytica | L-cysteine metabolism | Revealed the metabolic fate of L-cysteine and its importance for the parasite's survival. asm.org |

| Bacillus subtilis spores | Proteome and transcriptome dynamics during revival | Showed the timing of synthesis for different protein sets during the transition from dormancy to active growth. biorxiv.org |

| Murine tumor models | Cysteine metabolism in cancer | Characterized the differences in cysteine synthesis and uptake between normal tissues and tumors. nih.gov |

Development of Novel Computational Tools for Enhanced Data Interpretation

The increasing complexity and volume of data generated from isotopic tracing studies necessitate the development of advanced computational tools for data analysis and interpretation. uni-muenchen.de These tools are essential for processing raw data, identifying labeled metabolites, and modeling metabolic fluxes.

Platforms like MaxQuant and Perseus have been developed for the comprehensive analysis of proteomics data, including data from SILAC experiments. uni-muenchen.de These open-access software packages provide user-friendly interfaces for statistical analysis and visualization, making these powerful techniques more accessible to the broader research community. uni-muenchen.de

Future computational tools will likely incorporate machine learning and artificial intelligence to extract deeper insights from multi-omics data. stanford.edu For example, the COSMOS (Causal Oriented Search of Multi-Omics Space) method integrates phosphoproteomics, transcriptomics, and metabolomics data with prior knowledge of signaling and metabolic networks to generate mechanistic hypotheses. embopress.orgethz.ch Such tools can help to build predictive models of metabolic networks and identify key regulatory nodes that can be targeted for therapeutic purposes. The development of these computational approaches will be critical for fully realizing the potential of this compound in systems biology research.

Q & A

Basic Research Questions

Experimental Design for Tracking Cystine Metabolism in Protein Synthesis How should researchers design experiments to study the incorporation of l-Cystine- into proteins during synthesis?

- Use pulse-chase experiments: Introduce l-Cystine- during protein synthesis phases and track isotopic enrichment over time via mass spectrometry (MS).

- Optimize labeling conditions (e.g., concentration, incubation time) to balance signal intensity with minimal metabolic perturbation.

- Include control groups with unlabeled cystine to distinguish background noise from isotope-derived signals .

Analytical Validation of Isotopic Enrichment What methodologies ensure accurate quantification of and enrichment in l-Cystine--labeled proteins?

- Employ high-resolution MS with parallel reaction monitoring (PRM) to resolve isotopic clusters and avoid interference from natural isotopes.

- Validate using nuclear magnetic resonance (NMR) to confirm positional labeling fidelity, particularly for sulfur-containing residues like cystine .

Advanced Research Questions

Mitigating Contamination-Induced Data Discrepancies How can researchers address contamination from -labeled ammonium/nitrate in commercial stocks when studying nitrogen fixation in cystine metabolism?

- Pre-purify gas stocks via gas chromatography or cryogenic distillation to remove -ammonium/nitrate contaminants.

- Validate purity using isotope ratio mass spectrometry (IRMS) and include blank assays to quantify background contamination .

Resolving Discrepancies in Nitrogen Fixation Rates Why might nitrogen fixation rates derived from l-Cystine- experiments conflict with genomic or proteomic data?

- Contaminants in gas (e.g., -nitrous oxide) can artificially inflate fixation rates. Use dissolved prepared via seawater equilibration ("bubble method") to minimize contamination risks.

- Cross-validate with metagenomic analysis of nitrogenase genes to confirm biological activity .

Optimizing Synthesis of l-Cystine- for High Isotopic Purity What steps improve isotopic purity during the synthesis of l-Cystine- for metabolic studies?

- Use chiral auxiliaries or enzymatic resolution to ensure stereochemical integrity during synthesis.

- Purify via reversed-phase HPLC coupled with isotopic dilution analysis to remove unlabeled byproducts .

Methodological Best Practices

Cross-Platform Data Integration How can researchers integrate MS, NMR, and isotopic flux data to model cystine metabolism comprehensively?

- Develop a kinetic model using software like INCA (Isotopomer Network Compartmental Analysis) to reconcile MS-derived flux rates with NMR structural data.

- Validate model predictions using isotopic tracer experiments in knockout cell lines .

Ethical and Technical Standards for Isotope Use What protocols ensure compliance with safety and reproducibility standards when handling l-Cystine-?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.